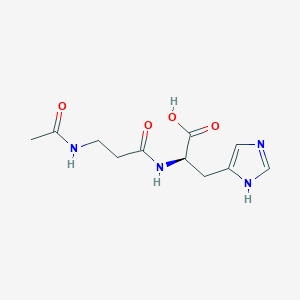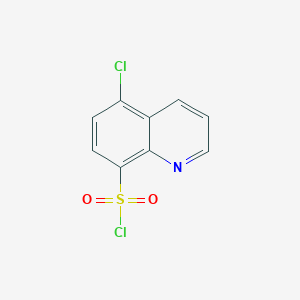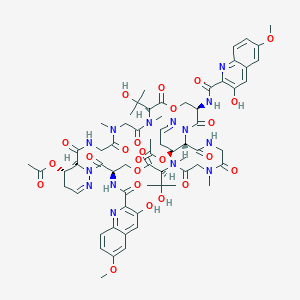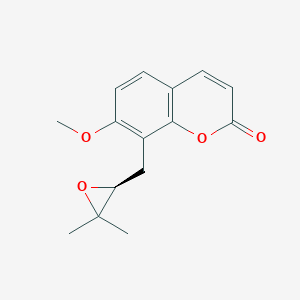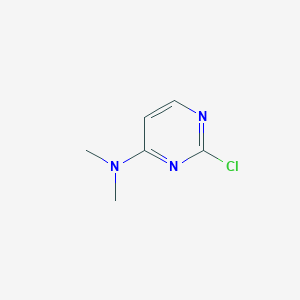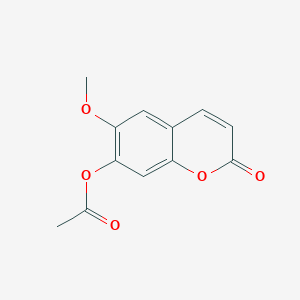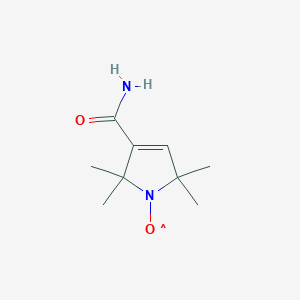
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy involves complex organic reactions, including palladium-catalyzed polycondensation, hydroxyamination, and reactions with hydroxylamine to create isoxazoles or derivatives through intramolecular cyclization. These processes often result in deeply colored polymers or novel compounds with unique properties (Welterlich et al., 2012), (Sen' et al., 2008).
Molecular Structure Analysis
The molecular structure of derivatives similar to 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has been elucidated through methods like single-crystal X-ray data, showing how adjacent molecules assemble in the solid state to form supramolecular structures, often linked by hydrogen bonds (Frey & Herdtweck, 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and its derivatives include electrochemical reduction and reactions yielding isoxazoles. These processes highlight the compounds' utility in various chemical contexts, including potential bioorganic electrochemistry applications (Khalfina et al., 2010).
Physical Properties Analysis
The physical properties of polymers and compounds derived from 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy have been studied, revealing high solubility in common organic solvents and deeply colored materials with molecular weights ranging from 3.5 to 22 kDa (Welterlich et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, have been explored through various studies, showing the potential for these materials in creating novel chemical entities with unique reactivity profiles and potential applications in materials science (Sen' et al., 2008).
Scientific Research Applications
Overhauser Dynamic Nuclear Polarization Signal Simulation
- Application Summary : This compound is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal .
Synthesis of Nitroxide Based Polyethers
- Application Summary : This compound can be used as a starting material in the synthesis of nitroxide based polyethers, which possess charge transport properties .
EPR Imaging of Brain Diseases
properties
InChI |
InChI=1S/C9H15N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5H,1-4H3,(H2,10,12) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXQFPLRRIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062917 | |
| Record name | 1H-Pyrrol-1-yloxy, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl- | |
CAS RN |
3229-73-0 | |
| Record name | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3229-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline-1-yloxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrol-1-yloxy, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamoyl-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



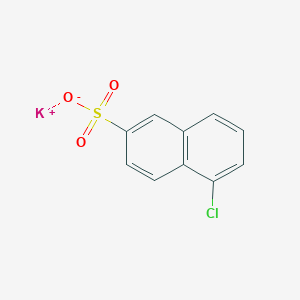
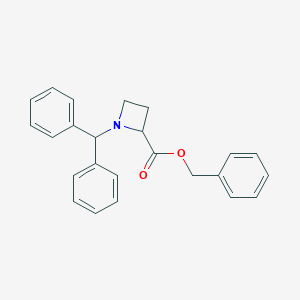
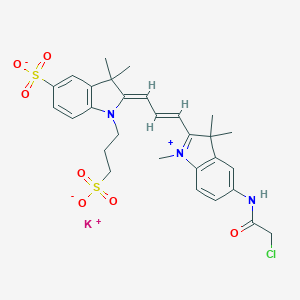
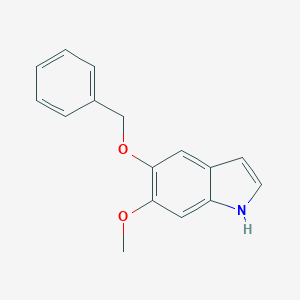
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)
